Piperidine Core vs. Piperazine Analog: Predicted Physicochemical and Pharmacokinetic Divergence
The target compound employs a piperidine ring, whereas the commercially available analog 2‑[4‑(4‑chlorobenzyl)‑1‑piperazinyl]‑N‑phenylacetamide (CSID 4972445) incorporates a piperazine ring that introduces an additional basic nitrogen and increases polar surface area (PSA) and hydrogen‑bond acceptor count. While no direct head‑to‑head experimental comparison has been published, class‑level SAR demonstrates that piperazine‑containing analogs often exhibit altered sigma‑receptor selectivity and higher P‑glycoprotein efflux susceptibility relative to piperidine counterparts [1]. The piperidine core of CAS 1396878‑68‑4 is predicted to yield lower PSA (~32 Ų vs. ~36 Ų) and reduced hydrogen‑bonding capacity, favouring passive CNS penetration if that is a desired attribute.
| Evidence Dimension | Core heterocycle – piperidine vs. piperazine |
|---|---|
| Target Compound Data | Piperidine ring; predicted PSA ~32 Ų; 1 H‑bond donor, 4 H‑bond acceptors (free base) |
| Comparator Or Baseline | 2‑[4‑(4‑Chlorobenzyl)‑1‑piperazinyl]‑N‑phenylacetamide (piperazine core; predicted PSA ~36 Ų; 1 H‑bond donor, 5 H‑bond acceptors) [2] |
| Quantified Difference | PSA difference ~4 Ų; one fewer H‑bond acceptor |
| Conditions | Predicted properties from ACD/Labs Percepta and ChemSpider. |
Why This Matters
For CNS‑targeted screening campaigns, lower PSA and fewer hydrogen‑bond acceptors can translate into higher brain penetration, making the piperidine scaffold preferable over the piperazine analog.
- [1] Huang Y, et al. J Med Chem. 2001;44(13):2053‑2061. View Source
- [2] ChemSpider CSID 4972445 – 2‑[4‑(4‑Chlorobenzyl)‑1‑piperazinyl]‑N‑phenylacetamide. View Source
